molecular formula C4H7N3O4S B15094142 [(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonamide

[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonamide

Cat. No.: B15094142
M. Wt: 193.18 g/mol
InChI Key: GFVKAURLNYLOFC-REOHCLBHSA-N
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Description

[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonamide is a chemical compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes an imidazolidinone ring and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonamide typically involves the cyclization of amido-nitriles to form disubstituted imidazoles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonamide is unique due to its specific combination of an imidazolidinone ring and a methanesulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C4H7N3O4S

Molecular Weight

193.18 g/mol

IUPAC Name

[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonamide

InChI

InChI=1S/C4H7N3O4S/c5-12(10,11)1-2-3(8)7-4(9)6-2/h2H,1H2,(H2,5,10,11)(H2,6,7,8,9)/t2-/m0/s1

InChI Key

GFVKAURLNYLOFC-REOHCLBHSA-N

Isomeric SMILES

C([C@H]1C(=O)NC(=O)N1)S(=O)(=O)N

Canonical SMILES

C(C1C(=O)NC(=O)N1)S(=O)(=O)N

Origin of Product

United States

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